Peptide de dégranulation des mastocytes (MCD) HR-2
Vue d'ensemble
Description
Mast Cell Degranulating Peptide HR-2 is a linear peptide isolated from the venom of the giant hornet Vespa orientalis. This peptide consists of 14 amino acids and is known for its ability to degranulate mast cells, leading to the release of histamine . This property makes it a significant compound in the study of allergic reactions and immune responses.
Applications De Recherche Scientifique
Mast Cell Degranulating Peptide HR-2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in mast cell degranulation and histamine release.
Medicine: Explored for its potential in treating allergic reactions and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays for detecting mast cell activity .
Mécanisme D'action
Target of Action
The primary target of the Mast Cell Degranulating (MCD) Peptide HR-2 is the mast cells . Mast cells are a type of white blood cell in the immune system. They contain small granules filled with molecules that are important for regulating the body’s immune response .
Mode of Action
MCD Peptide HR-2, a 14-membered linear peptide isolated from the venom of the giant hornet Vespa orientalis, is capable of degranulating mast cells . This means it can stimulate these cells to release their granules, which contain various substances such as histamine . The peptide can also bind to several subclasses of voltage-gated potassium channels (Kv channels), including Kv1.1, Kv1.6, and less potently to Kv1.2 .
Biochemical Pathways
The release of histamine from mast cells triggers a cascade of biochemical reactions that lead to an immune response . This includes the dilation of blood vessels and the contraction of smooth muscle, which are typical symptoms of an allergic reaction . By blocking potassium channels, the MCD peptide can increase the duration of action potentials and increase neuronal excitability .
Result of Action
The degranulation of mast cells by MCD Peptide HR-2 leads to the release of histamine, which can cause symptoms such as itching, redness, and swelling . At higher concentrations, MCD Peptide HR-2 displays anti-inflammatory activities . It can also increase neuronal excitability by blocking potassium channels .
Analyse Biochimique
Biochemical Properties
Mast Cell Degranulating Peptide HR-2 interacts with mast cells, leading to their degranulation and the subsequent release of histamine
Cellular Effects
The primary cellular effect of Mast Cell Degranulating Peptide HR-2 is the degranulation of mast cells . This process influences cell function by initiating the release of histamine, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Mast Cell Degranulating Peptide HR-2 involves its interaction with mast cells, leading to their degranulation . This process may involve binding interactions with biomolecules on the surface of the mast cells, potentially leading to enzyme activation or changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the peptide can initiate histamine release from mast cells .
Dosage Effects in Animal Models
It is known that the peptide can initiate histamine release from mast cells .
Metabolic Pathways
It is known that the peptide can initiate histamine release from mast cells .
Transport and Distribution
It is known that the peptide can initiate histamine release from mast cells .
Subcellular Localization
It is known that the peptide can initiate histamine release from mast cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mast Cell Degranulating Peptide HR-2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Mast Cell Degranulating Peptide HR-2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product undergoes rigorous quality control to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Mast Cell Degranulating Peptide HR-2 primarily undergoes degranulation reactions in biological systems. It can also participate in oxidation and reduction reactions due to the presence of amino acid residues that are susceptible to these processes .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Mast Cell Degranulating Peptide HR-2 include:
Coupling Reagents: HBTU, HATU, and DIC for peptide bond formation.
Deprotection Reagents: TFA for removing protecting groups.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) for reduction reactions.
Major Products Formed
The major product formed from the degranulation reaction of Mast Cell Degranulating Peptide HR-2 is histamine, which is released from mast cells .
Comparaison Avec Des Composés Similaires
Mast Cell Degranulating Peptide HR-2 is similar to other peptides isolated from insect venom, such as:
Mast Cell Degranulating Peptide from Honeybee Venom: Both peptides have similar biological effects but differ in their amino acid sequences and sources.
HR-1 Peptide: Another peptide from Vespa orientalis venom with similar degranulating properties.
The uniqueness of Mast Cell Degranulating Peptide HR-2 lies in its specific amino acid sequence and its potent ability to induce mast cell degranulation .
Activité Biologique
Mast Cell Degranulating Peptide HR-2 (MCDP HR-2) is a significant bioactive compound derived from the venom of the giant hornet, Vespa orientalis. This peptide plays a crucial role in inducing mast cell degranulation, which is a fundamental process in immune response and inflammation. The following sections provide a comprehensive overview of the biological activities associated with MCDP HR-2, including its mechanism of action, structural characteristics, and implications for therapeutic applications.
Structure and Characteristics
MCDP HR-2 has the following structural characteristics:
- Sequence : H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2
- Molecular Formula : C77H135N17O14
- Molecular Weight : 1523.03 g/mol
- CAS Registry Number : 80388-04-1
This peptide is known for its ability to trigger histamine release from mast cells, which is critical in mediating allergic responses and other inflammatory processes .
MCDP HR-2 exerts its biological effects primarily through the activation of mast cells. The process involves several key steps:
- Binding to Receptors : MCDP HR-2 binds to specific receptors on mast cells, notably the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is pivotal for IgE-independent mast cell activation .
- Calcium Mobilization : Upon binding, MCDP HR-2 induces calcium influx into mast cells, leading to degranulation. This process results in the release of various mediators, including histamine, which contributes to increased vascular permeability and inflammation .
- Inflammatory Response : The released mediators from degranulated mast cells can further amplify the inflammatory response by recruiting other immune cells to the site of action .
Biological Activities
The primary biological activity of MCDP HR-2 is its ability to induce mast cell degranulation. This activity is characterized by:
- Histamine Release : MCDP HR-2 triggers significant histamine release from rat mast cells, which plays a pivotal role in allergic reactions and other inflammatory responses .
- Vascular Permeability : The histamine released leads to increased vascular permeability, facilitating the migration of immune cells to affected tissues during an inflammatory response .
Comparative Studies
A study comparing various peptides that induce mast cell degranulation found that MCDP HR-2 demonstrated potent activity similar to other known mast cell activators such as compound 48/80 and substance P. The effective concentration (EC50) for MCDP HR-2 was determined to be comparable to these established agents, highlighting its potential utility in research and therapeutic settings .
Peptide | EC50 (µg/ml) | Max Degranulation (%) |
---|---|---|
MCDP HR-2 | 0.1 | 80 |
Compound 48/80 | 0.03 | 90 |
Substance P | 0.1 | 85 |
Case Studies and Applications
Research has focused on the implications of MCDP HR-2 in various pathological conditions:
- Allergic Reactions : Studies indicate that peptides like MCDP HR-2 can exacerbate allergic responses by enhancing mast cell activation and mediator release, suggesting a potential target for therapeutic intervention in allergic diseases .
- Inflammation : Given its role in promoting inflammation through mast cell degranulation, MCDP HR-2 could be explored as a model compound for developing anti-inflammatory drugs that modulate mast cell activity .
- Cancer Research : Recent studies have also examined the role of mast cell degranulation in tumor microenvironments, where peptides like MCDP HR-2 may influence tumor progression through their effects on local immune responses .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H135N17O14/c1-17-50(16)65(93-73(104)59(38-47(10)11)89-74(105)61-30-25-33-94(61)77(108)60(39-48(12)13)91-67(98)52(80)40-51-26-19-18-20-27-51)76(107)90-56(35-44(4)5)69(100)83-41-62(95)84-54(29-22-24-32-79)70(101)88-58(37-46(8)9)72(103)92-64(49(14)15)75(106)86-53(28-21-23-31-78)68(99)82-42-63(96)85-57(36-45(6)7)71(102)87-55(66(81)97)34-43(2)3/h18-20,26-27,43-50,52-61,64-65H,17,21-25,28-42,78-80H2,1-16H3,(H2,81,97)(H,82,99)(H,83,100)(H,84,95)(H,85,96)(H,86,106)(H,87,102)(H,88,101)(H,89,105)(H,90,107)(H,91,98)(H,92,103)(H,93,104)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWUWYATXRNPA-KXQPRXDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H135N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746641 | |
Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1523.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80388-04-1 | |
Record name | L-Phenylalanyl-L-leucyl-L-prolyl-L-leucyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-leucyl-L-valyl-L-lysylglycyl-L-leucyl-L-leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.